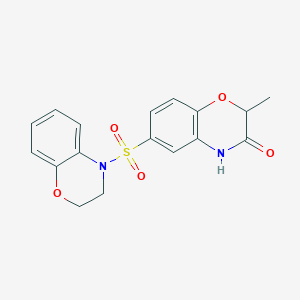![molecular formula C17H18N2O B269633 Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)
Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-, also known as PPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPCC is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly used in the synthesis of pharmaceuticals and other bioactive molecules. PPCC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Aplicaciones Científicas De Investigación
Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest for Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is its potential as a modulator of the dopamine system. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been shown to inhibit the reuptake of dopamine, which could make it a useful tool for studying the role of dopamine in various physiological processes.
Mecanismo De Acción
The exact mechanism of action of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is still being investigated, but it is thought to involve the inhibition of dopamine reuptake. This inhibition could lead to increased levels of dopamine in the synapse, which could have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, behavior, and cognition. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has also been shown to have some potential as an antidepressant and anxiolytic, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-. One area of interest is the development of more selective and potent inhibitors of dopamine reuptake, which could have important implications for the treatment of a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- involves the reaction of pyrrolidine with phenyl isocyanate. This reaction results in the formation of a carbamate intermediate, which can then be treated with benzoyl chloride to form the final product, Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-. The synthesis of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is relatively straightforward and can be carried out using standard laboratory techniques.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12,18H2 |
Clave InChI |
PFSPJLIJASGYME-UHFFFAOYSA-N |
SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
SMILES canónico |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)